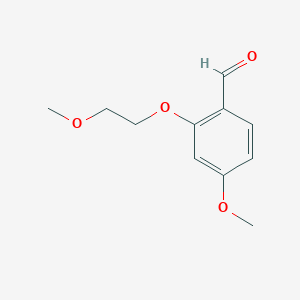

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related methoxy benzaldehydes involves complex reactions that yield various derivatives with significant commercial and scientific interest. For example, the synthesis of (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a compound closely related to 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde, has been achieved through reactions involving 4-methoxyacetophenone and 3,4,5-trimethoxy-benzaldehyde (Carvalho-Jr et al., 2011).

Molecular Structure Analysis

Quantum mechanical studies have been conducted to understand the structure and spectroscopic characteristics of methoxy benzaldehydes. These studies provide detailed insights into the molecular dynamics, vibrational wavenumbers, and electronic properties such as HOMO and LUMO energies, which are crucial for understanding the chemical behavior of these compounds (Krishnakumar et al., 2013).

Chemical Reactions and Properties

Methoxy benzaldehydes participate in various chemical reactions, including oxidation processes that lead to the formation of corresponding carboxylic acids. The oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate has been studied, revealing first-order kinetics with respect to the oxidant, substrate, and H+ ions (Malik et al., 2016).

Physical Properties Analysis

The physical characterization of methoxy benzaldehydes involves examining their optical transmission, mechanical hardness, and laser damage thresholds. For instance, 3-methoxy 4-hydroxy benzaldehyde, a compound with similar structural features, has been studied for its efficient molecular nonlinear optical properties, highlighting the importance of solvent mixtures in improving optical quality and transparency (Venkataramanan et al., 1994).

Chemical Properties Analysis

Intermolecular interactions, such as C-H⋯O hydrogen bonds and π⋯π interactions, play a significant role in stabilizing the crystal structure of methoxy benzaldehydes. These interactions have been deeply analyzed through topological atom-in-molecules (AIM) analysis and noncovalent interactions (NCI) method, contributing to our understanding of the chemical properties and reactivity of these compounds (Ghalla et al., 2018).

Applications De Recherche Scientifique

Oxidation Studies

Research on methoxy benzaldehydes, including 4-methoxy variants, focuses on their oxidation reactions. For instance, the kinetics and mechanism of oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid medium have been studied, showing the formation of corresponding carboxylic acids. This research helps understand the reaction pathways and conditions under which these compounds are transformed, which could be relevant for synthetic chemistry and industrial applications (Malik, Asghar, & Mansoor, 2016).

Linkers in Organic Synthesis

Benzaldehyde derivatives, including those with methoxy groups, have been explored as linkers for solid phase organic synthesis. These linkers facilitate the attachment of molecules to solid supports, enabling the synthesis of complex organic molecules. The electron-rich nature of these derivatives makes them suitable for such applications, potentially including derivatives like 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde (Swayze, 1997).

Oxidation of Sulfides

In oxidation reactions, methoxy-substituted benzaldehydes are used to distinguish between different types of oxidants. These studies contribute to our understanding of chemical reaction mechanisms and the design of oxidation processes, possibly informing the use of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde in similar contexts (Lai, Lepage, & Lee, 2002).

Materials Science and Photoluminescence

Research on substituted benzaldehydes extends into materials science, where these compounds are intermediates in synthesizing materials with specific optical properties. For example, methoxy benzaldehydes reacted with quinolinols to produce aluminum and zinc complexes with significant thermal stability and photoluminescence properties. Such research indicates the potential of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde in developing new materials with desirable optical characteristics (Barberis & Mikroyannidis, 2006).

Halodecarboxylation Reactions

The solid-phase oxidative halodecarboxylation of β-arylacrylic acids, including methoxy-substituted cinnamic acids, demonstrates the utility of these compounds in synthesizing β-halostyrenes or benzaldehydes. This research is part of ongoing efforts to develop more efficient and selective chemical synthesis processes, which could apply to derivatives of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde (Nikishin, Sokova, Makhaev, & Kapustina, 2008).

Propriétés

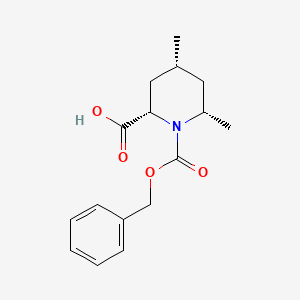

IUPAC Name |

4-methoxy-2-(2-methoxyethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-10(14-2)4-3-9(11)8-12/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGIRUSIQZVUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)